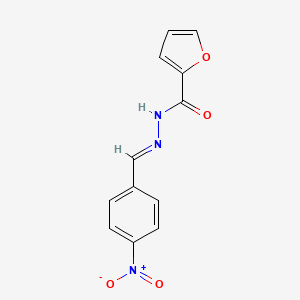

![molecular formula C11H19ClN2O3 B5502383 4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)

4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Spirocyclic compounds, including derivatives similar to 4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride, have been synthesized through various methods. For instance, synthesis efforts have involved reactions such as the Castagnoli-Cushman reaction, which displays enhanced reactivity in compounds with peripheral oxa and dithia spiro frameworks, suggesting a broad substrate scope and potential methodologies for synthesis of closely related compounds (Rashevskii et al., 2020).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds, including 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, is characterized by their unique spirocyclic backbone. Crystallographic analysis has been used to characterize similar compounds, revealing detailed insights into their molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications (Zeng, Li, & Guo, 2013).

Chemical Reactions and Properties

The chemical reactivity of 4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride can be inferred from studies on similar spirocyclic compounds. These compounds participate in various chemical reactions, including the Castagnoli-Cushman reaction, indicating a potential for synthetic versatility. The electrochemical behavior of related diazaspirocyclic diones in non-aqueous media has been explored, shedding light on their redox properties and potential for further chemical modifications (Abou-Elenien et al., 1991).

Applications De Recherche Scientifique

Synthesis and Reactivity

Synthesis techniques for diazaspiro undecane derivatives, including 4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride, have been developed to explore their chemical reactivity and potential applications in medicinal chemistry. For example, synthetic strategies have led to the creation of diverse derivatives through reactions with barbituric acid and 2-thiobarbituric acid, highlighting the versatility of these compounds in chemical synthesis (Ahmed et al., 2012).

Electrochemical Properties

Research into the electrochemical behavior of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has been conducted, revealing insights into their redox mechanisms. This study provides a foundation for understanding the electrochemical applications of such compounds (Abou-Elenien et al., 1991).

Conversion to Oxime Derivatives

The conversion of ketones from heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives has been studied, further expanding the chemical utility and modification potential of these compounds (Rahman et al., 2013).

Therapeutic Applications

One significant area of research involves the exploration of 4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride derivatives as potent inhibitors for treating chronic diseases. For instance, derivatives have shown promising results as soluble epoxide hydrolase (sEH) inhibitors, indicating potential for treating chronic kidney diseases (Kato et al., 2014). Furthermore, these compounds have been explored as dual µ-opioid receptor agonists and σ1 receptor antagonists for pain management, highlighting their potential in creating more effective and safer analgesics (García et al., 2019).

Propriétés

IUPAC Name |

4-propan-2-yl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3.ClH/c1-8(2)13-7-11(3-5-12-6-4-11)16-10(15)9(13)14;/h8,12H,3-7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNBWRIIMPUBGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC2(CCNCC2)OC(=O)C1=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

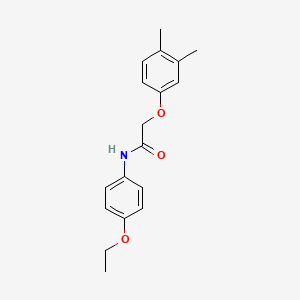

![2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5502319.png)

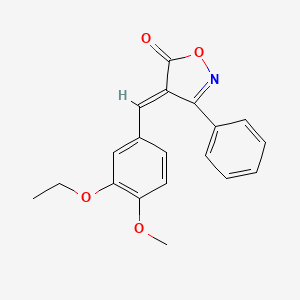

![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)

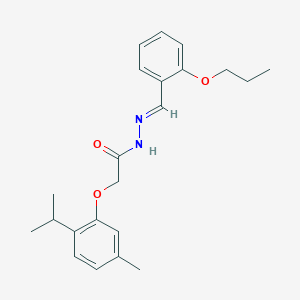

![4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502334.png)

![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)

![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)

![4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)

![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502391.png)